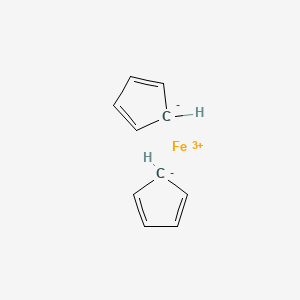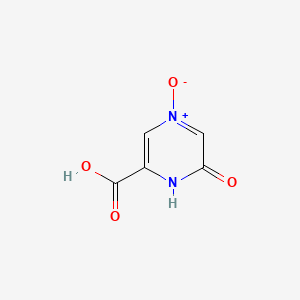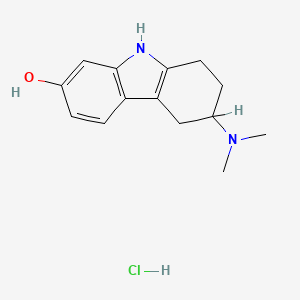
2-Methylthioadenosin
Übersicht
Beschreibung
2-Methylthioadenosine is a naturally occurring sulfur-containing nucleoside found in various species, including prokaryotes, yeast, plants, and higher eukaryotes . It plays a significant role in cellular metabolism and has been studied for its potential therapeutic applications, particularly in cancer and neurological diseases .
Wissenschaftliche Forschungsanwendungen
2-Methylthioadenosin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Es spielt eine Rolle in der Zellsignalgebung und im Stoffwechsel.
Industrie: Es wird bei der Herstellung von Pharmazeutika und als Forschungswerkzeug in biochemischen Studien eingesetzt.
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch verschiedene Mechanismen:
Molekulare Zielstrukturen: Es zielt auf Enzyme ab, die an Methylierungsprozessen beteiligt sind, wie z. B. Methyltransferasen.
Beteiligte Pfade: Es moduliert den Polyaminpfad und beeinflusst die DNA- und Proteinmethylierung. .
Ähnliche Verbindungen:
Adenosin: Das ursprüngliche Nukleosid ohne die Methylthiogruppe.
S-Adenosylmethionin: Eine verwandte Verbindung, die an Methylierungsreaktionen beteiligt ist.
Methylthioadenosin-Phosphorylase: Ein Enzym, das this compound metabolisiert.
Einzigartigkeit: this compound ist einzigartig aufgrund seiner schwefelhaltigen Methylthiogruppe, die ihm besondere chemische und biologische Eigenschaften verleiht. Es hat spezifische Rollen im Zellstoffwechsel und therapeutisches Potenzial, die von seinen Analoga nicht geteilt werden .
Wirkmechanismus
Target of Action
2-Methylthioadenosine (MTA), also known as NSC 36900, primarily targets oligodendrocytes and myofibroblasts . Oligodendrocytes are a type of neuroglial cell in the central nervous system that play a crucial role in the formation of the myelin sheath, which is essential for the proper functioning of the nervous system . Myofibroblasts are cells that play a key role in wound healing and fibrosis .
Mode of Action
MTA interacts with its targets by modulating methyltransferase activity , thereby influencing DNA and protein methylation . In models of neuroinflammation or chemical demyelination, MTA prevents the loss of myelin and promotes remyelination by increasing the number of mature myelinating oligodendrocytes . MTA also inhibits the activation and proliferation of isolated myofibroblasts and down-regulates cyclin D1 gene expression at the transcriptional level .
Biochemical Pathways
MTA is a metabolite of the polyamine pathway . It enhances STAT-3 phosphorylation in astrocytes in vitro, leading to the production of ciliary neurotrophic factor (CNTF), a trophic factor known to promote oligodendrocyte maturation and differentiation, as well as remyelination . MTA’s neuroprotective capacity is also related to its ability to reduce ROS production and oxidative stress .
Pharmacokinetics
The pharmacokinetics of MTA are currently being studied in a first-in-human (FIH), multicenter, open-label, phase 1/1b/2 trial . The primary objectives of this trial include evaluating the safety, tolerability, pharmacokinetics (PK), pharmacodynamics, and efficacy of AMG 193 (a drug related to MTA) in patients with advanced MTAP-null solid tumors .
Result of Action
MTA has been shown to produce neuroprotection in models of inflammation, ischemia, and epilepsy . It prevents the loss of myelin and promotes remyelination, thereby protecting axons in demyelinating diseases and aiding functional recovery . MTA also has anti-oxidant effects and can activate pathways related to protection against stress and production of neurite differentiation .
Action Environment
The action of MTA can be influenced by environmental factors such as the presence of inflammation or chemical demyelination . In these conditions, MTA has been shown to prevent the loss of myelin and promote remyelination . The efficacy and stability of MTA can also be influenced by the presence of oxygen, suggesting that the ecological niche may play an important role for the existence and metabolic steps of the pathway .
Biochemische Analyse
Biochemical Properties
2-Methylthioadenosine is known to interact with several enzymes and proteins, influencing various biochemical reactions. One of the key enzymes it interacts with is methylthioadenosine phosphorylase, which catalyzes the phosphorolysis of 2-Methylthioadenosine to adenine and 5-methylthioribose-1-phosphate . This interaction is essential for the methionine salvage pathway, allowing the recycling of methionine from 2-Methylthioadenosine. Additionally, 2-Methylthioadenosine has been shown to inhibit the activity of certain protein arginine methyltransferases, affecting the methylation of arginine residues in proteins .
Cellular Effects
2-Methylthioadenosine has been observed to exert various effects on different cell types and cellular processes. In melanoma cells, it has been demonstrated to inhibit cell proliferation and induce apoptosis . This compound also influences cell signaling pathways, such as the Akt and S6 ribosomal protein pathways, leading to the down-regulation of cyclin D1 and inhibition of cell cycle progression . Furthermore, 2-Methylthioadenosine affects gene expression by modulating the activity of transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of 2-Methylthioadenosine involves its interaction with specific biomolecules and enzymes. It binds to methylthioadenosine phosphorylase, facilitating the breakdown of 2-Methylthioadenosine into adenine and 5-methylthioribose-1-phosphate . This reaction is crucial for the methionine salvage pathway. Additionally, 2-Methylthioadenosine inhibits the activity of protein arginine methyltransferases, leading to reduced methylation of arginine residues in proteins . This inhibition affects various cellular processes, including gene expression and signal transduction.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methylthioadenosine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that 2-Methylthioadenosine is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes . Long-term exposure to 2-Methylthioadenosine has been associated with sustained inhibition of cell proliferation and induction of apoptosis in various cell types . These effects are particularly pronounced in cancer cells, where 2-Methylthioadenosine has shown potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of 2-Methylthioadenosine vary with different dosages in animal models. At lower doses, it has been observed to promote neuroprotection and remyelination in models of inflammation and demyelination . At higher doses, 2-Methylthioadenosine can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
2-Methylthioadenosine is involved in the methionine salvage pathway, where it is converted to adenine and 5-methylthioribose-1-phosphate by methylthioadenosine phosphorylase . This pathway is essential for the recycling of methionine and the maintenance of cellular methionine levels. Additionally, 2-Methylthioadenosine can influence other metabolic pathways, such as polyamine biosynthesis and the folate cycle, by modulating the availability of key metabolites .
Transport and Distribution
The transport and distribution of 2-Methylthioadenosine within cells and tissues are mediated by specific transporters and binding proteins. It is transported across the plasma membrane by nucleoside transporters, which facilitate its uptake into cells . Once inside the cell, 2-Methylthioadenosine can interact with various binding proteins that influence its localization and accumulation. These interactions are crucial for the proper functioning of 2-Methylthioadenosine in cellular processes.
Subcellular Localization
2-Methylthioadenosine is localized in various subcellular compartments, including the cytoplasm and nucleus . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. In the nucleus, 2-Methylthioadenosine can interact with transcription factors and other regulatory proteins, affecting gene expression and other nuclear processes . In the cytoplasm, it participates in metabolic reactions and signaling pathways that are essential for cellular function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylthioadenosine typically involves the methylation of adenosine. One common method includes the reaction of adenosine with methyl iodide in the presence of a base such as sodium hydride . The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the methylation process.
Industrial Production Methods: Industrial production of 2-Methylthioadenosine may involve biotechnological approaches, such as the use of genetically engineered microorganisms to produce the compound. These methods can be more cost-effective and environmentally friendly compared to traditional chemical synthesis .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 2-Methylthioadenosin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können es zurück zu seinem ursprünglichen Nukleosid, Adenosin, umwandeln.
Substitution: Die Methylthiogruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure werden üblicherweise verwendet.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden eingesetzt.
Substitution: Nukleophile Substitutionsreaktionen verwenden oft Reagenzien wie Natriumazid oder Thiole.
Hauptprodukte, die gebildet werden:
Oxidation: Sulfoxide und Sulfone.
Reduktion: Adenosin.
Substitution: Verschiedene substituierte Adenosinderivate.
Vergleich Mit ähnlichen Verbindungen
Adenosine: The parent nucleoside without the methylthio group.
S-Adenosylmethionine: A related compound involved in methylation reactions.
Methylthioadenosine Phosphorylase: An enzyme that metabolizes 2-Methylthioadenosine.
Uniqueness: 2-Methylthioadenosine is unique due to its sulfur-containing methylthio group, which imparts distinct chemical and biological properties. It has specific roles in cellular metabolism and therapeutic potential that are not shared by its analogs .
Eigenschaften
IUPAC Name |
2-(6-amino-2-methylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O4S/c1-21-11-14-8(12)5-9(15-11)16(3-13-5)10-7(19)6(18)4(2-17)20-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNDEAZTAFKOOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50961410 | |
| Record name | 2-(Methylsulfanyl)-9-pentofuranosyl-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50961410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4105-39-9 | |
| Record name | NSC36900 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36900 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Methylsulfanyl)-9-pentofuranosyl-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50961410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2-methylthioadenosine primarily acts as an agonist or antagonist at purinergic receptors, specifically various subtypes of the P2Y family. [, , , , , , , , , ] Its binding to these receptors triggers a cascade of intracellular signaling events, often involving G proteins and downstream effectors like phospholipase C. [, , , , ] Depending on the specific receptor subtype and cell type, this can lead to diverse physiological responses such as smooth muscle contraction or relaxation, neurotransmitter release, ion channel modulation, and regulation of cellular functions like glycogen metabolism. [, , , , ]
ANone: 2-Methylthioadenosine is a purine nucleoside featuring a methylthio group at the 2-position of the adenine base.
A: 2-Methylthioadenosine is not inherently catalytic. It acts as a ligand for purinergic receptors, modulating their activity rather than directly catalyzing chemical reactions. [, , , , , , , , , ]
A: Yes, computational chemistry techniques have been employed to study 2-methylthioadenosine, particularly in the context of its interaction with the P2Y1 receptor. [] Molecular docking and molecular dynamics simulations can provide insights into the binding mode of 2-methylthioadenosine within the receptor's binding pocket, aiding in understanding its structure-activity relationships and potentially guiding the design of novel P2Y1 receptor modulators.
A: Research indicates that modifications to the 2-methylthioadenosine structure can significantly impact its activity, potency, and selectivity for different P2Y receptor subtypes. [, , ] For instance, the presence of a methylthio group at the 2-position is crucial for its activity at certain P2Y receptors, like the canine P2Y11 receptor. [] Modifications to the phosphate chain, such as replacing oxygen atoms with methylene groups, can also affect potency and the kinetics of receptor interaction. [] Additionally, subtle structural variations can lead to shifts in agonist versus antagonist behavior at the same receptor subtype. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-[7-Oxo-7-(3-phenyl-1-pyrrolidinyl)heptyl]isoindole-1,3-dione](/img/structure/B1229757.png)
![3-[4-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-3-oxo-[1,2,4]triazino[2,3-a]benzimidazol-2-yl]propanoic acid](/img/structure/B1229759.png)

![2-Propan-2-yl-2,3-dihydropyrano[2,3-g][1,4]benzodioxin-7-one](/img/structure/B1229763.png)
![(1R,2R,5S,6R,8S,11S,12R)-6-hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-13-one](/img/structure/B1229768.png)
